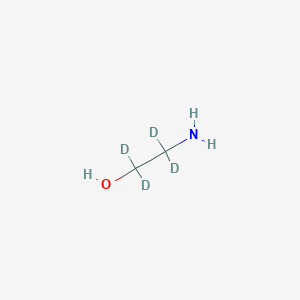

2-Amino-1,1,2,2-tetradeuterioethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for similar 1,2-amino alcohols involve catalytic asymmetric reactions or organocatalytic methods to achieve high enantiomeric purities. For instance, direct asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols has been achieved through organocatalytic anti-Mannich and syn-aldol reactions using primary amine-containing amino acids as catalysts (Ramasastry et al., 2007).

Molecular Structure Analysis

Studies on related compounds, like 2-aminoethanol and its derivatives, have shown significant structural implications due to hydrogen bonding, as revealed through vibrational analysis and molecular orbital calculations. These studies provide insights into the molecular structure and dynamics affected by hydrogen bonding (Fausto et al., 2000).

Chemical Reactions and Properties

The reactivity of similar cyclic and acyclic amino alcohols has been explored, demonstrating diverse chemical reactions and the formation of complex molecular structures. For instance, reactions involving 2-aminoethanol with various reagents highlight its versatility in synthesizing heterocyclic compounds and understanding the influence of amino groups on chemical properties (Sosnovskikh et al., 2001).

Physical Properties Analysis

The study of 2-aminoethanol and similar compounds through spectroscopic methods, like Fourier Transform Near-Infrared Spectroscopy, has provided detailed insights into their physical properties, including molecular structure and hydrogen bonding. These studies help understand how temperature and water content affect the physical properties of amino alcohols (Haufa & Czarnecki, 2010).

Scientific Research Applications

-

Metabolic Pathways and Antimicrobial Peptide Resistance in Bacteria

- Application : This research focuses on the role of metabolic pathways in antimicrobial peptide (AMP) resistance in bacteria. AMPs are short chains of amino acids that display a wide-ranging capacity for host defence against various microbes, including bacteria, fungi, viruses and even cancer cells .

- Method : The study examines the intricate relationship between metabolic genes and AMP resistance, focusing on the impact of metabolic pathways on various aspects of resistance .

- Results : The study suggests that by targeting metabolic pathways and their associated genes, it could be possible to enhance the efficacy of existing antimicrobial therapies and overcome the challenges exhibited by phenotypic (recalcitrance) and genetic resistance toward AMPs .

-

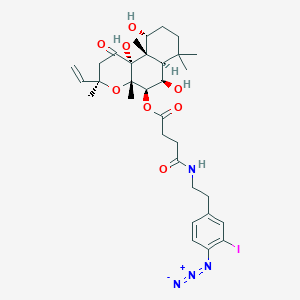

Synthesis, Crystal Growth, Structure, Crystalline Perfection, Thermal, Linear, and Nonlinear Optical Investigations

- Application : This research focuses on the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .

- Method : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .

- Results : The grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

properties

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,1,2,2-tetradeuterioethanol | |

CAS RN |

85047-08-1 |

Source

|

| Record name | Ethanol-1,1,2,2-d4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)